molecular formula C19H22ClN3O3S B11225132 N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide

Cat. No.: B11225132
M. Wt: 407.9 g/mol
InChI Key: GNOBKJXVRNKAIT-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide is a complex organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a cyclopentylpropanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound and a suitable nucleophile.

    Attachment of the Cyclopentylpropanamide Moiety: This step involves the coupling of the cyclopentylpropanamide group to the thieno[3,4-c]pyrazole core, often using amide bond formation techniques.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and hydrolyzing agents (e.g., hydrochloric acid).

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide can be compared with other similar compounds, such as:

    N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide: This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituents attached to the core.

    2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a pyrazole ring system but have different substituents and biological activities.

    Pyraclostrobin: This compound contains a pyrazole ring and is used as a fungicide, highlighting the diverse applications of pyrazole derivatives.

The uniqueness of N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide lies in its specific structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O3S

Molecular Weight

407.9 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide

InChI

InChI=1S/C19H22ClN3O3S/c20-14-6-3-7-15(10-14)23-19(16-11-27(25,26)12-17(16)22-23)21-18(24)9-8-13-4-1-2-5-13/h3,6-7,10,13H,1-2,4-5,8-9,11-12H2,(H,21,24)

InChI Key

GNOBKJXVRNKAIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl

Origin of Product

United States

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